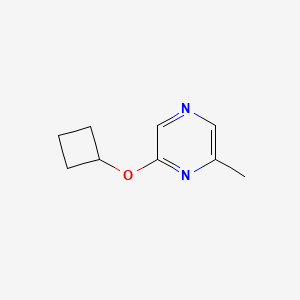

2-Cyclobutoxy-6-methylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-6-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCLJMIJYCCEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Cyclobutoxy 6 Methylpyrazine

Methodologies for the Formation of the Pyrazine (B50134) Ether Linkage

The construction of the C-O bond between the pyrazine nucleus and the cyclobutoxy side chain is the key synthetic challenge. The electron-deficient nature of the pyrazine ring influences the choice of viable chemical reactions. slideshare.netacs.org

Nucleophilic aromatic substitution (SNAr) is a primary strategy for forming the pyrazine ether linkage. This approach leverages the inherent electron-deficient character of the pyrazine ring, which is activated towards attack by nucleophiles, especially when a good leaving group is present at the reaction site. acs.org

The typical reaction involves a halopyrazine, such as 2-chloro-6-methylpyrazine (B130241), as the electrophilic partner. The nucleophile is cyclobutoxide, which is generated by treating cyclobutanol (B46151) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The cyclobutoxide anion then attacks the carbon atom bearing the halogen, displacing it to form the desired 2-Cyclobutoxy-6-methylpyrazine. The electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the intermediate Meisenheimer complex, facilitating the substitution. acs.orgnih.gov This method is analogous to the well-established Williamson ether synthesis, adapted for an aromatic substrate. masterorganicchemistry.comvaia.com

Table 1: Key Reactants in Nucleophilic Aromatic Substitution

| Role | Compound Name | Formula |

|---|---|---|

| Pyrazine Substrate | 2-Chloro-6-methylpyrazine | C₅H₅ClN₂ |

| Nucleophile Precursor | Cyclobutanol | C₄H₈O |

| Base | Sodium Hydride | NaH |

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing C-O bonds. nih.govresearchgate.net Methods like the Buchwald-Hartwig amination, adapted for etherification, or the Ullmann condensation are prominent in this category. These reactions are particularly useful when SNAr approaches are sluggish or yield undesirable side products.

In a typical palladium-catalyzed process, a halopyrazine (e.g., 2-bromo- or 2-chloro-6-methylpyrazine) is coupled with cyclobutanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The catalytic cycle involves the oxidative addition of the halopyrazine to the palladium(0) complex, followed by coordination of the cyclobutanol (or its corresponding alkoxide) and subsequent reductive elimination to yield the target ether and regenerate the catalyst. Copper-catalyzed Ullmann-type reactions follow a similar principle, often requiring higher temperatures but providing a complementary approach. nih.gov These methods have become central to modern organic synthesis for their reliability and broad substrate scope. elsevierpure.com

Table 2: Typical Components for Metal-Catalyzed Etherification

| Component | Example(s) | Function |

|---|---|---|

| Pyrazine Substrate | 2-Bromo-6-methylpyrazine | Electrophilic partner |

| Alcohol | Cyclobutanol | Nucleophilic partner |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active catalyst |

| Ligand | Buchwald or Josiphos-type phosphines | Stabilizes and activates the metal center |

A less direct but viable route to pyrazine ethers involves the chemical reduction of a pyrazine ester intermediate. umich.eduresearchgate.net This multi-step strategy begins with the formation of an ester from a pyrazine carboxylic acid and cyclobutanol, followed by a reductive deoxygenation step.

The synthesis would commence with 6-methylpyrazine-2-carboxylic acid, which is first converted to an ester, cyclobutyl 6-methylpyrazine-2-carboxylate, through standard esterification methods (e.g., Fischer esterification or using coupling agents). The crucial and most challenging step is the subsequent reduction of this ester directly to the ether. Traditional reducing agents like lithium aluminum hydride would reduce the ester to an alcohol. However, specialized catalytic systems, often employing hydrosilanes in the presence of a Lewis acid like indium(III) bromide (InBr₃), have been developed for this specific transformation. umich.eduarkat-usa.org The mechanism involves the activation of the ester by the Lewis acid, followed by hydrosilylation to form a silyl (B83357) acetal (B89532) intermediate, which is further reduced to the final ether product. arkat-usa.org

Incorporation of the Cyclobutoxy Moiety

The cyclobutoxy group can be introduced using pre-formed cyclobutanol or by creating the necessary functionality from other cyclobutane (B1203170) precursors.

Cyclobutanol is the most direct precursor for introducing the cyclobutoxy moiety. researchgate.net In SNAr reactions, it is first deprotonated to form the highly nucleophilic sodium or potassium cyclobutoxide. masterorganicchemistry.com For metal-catalyzed couplings, it can often be used directly, with the base in the reaction mixture generating the active nucleophile in situ. researchgate.net The strained four-membered ring of cyclobutanol is generally stable under the conditions of both nucleophilic substitution and many metal-catalyzed reactions, making it a reliable reactant. masterorganicchemistry.com

Synthetic flexibility can be enhanced by using alternative cyclobutane-containing starting materials and converting them to cyclobutanol through functional group interconversions (FGI). fiveable.mesolubilityofthings.com FGI refers to the transformation of one functional group into another, a cornerstone of organic synthesis. imperial.ac.uk

For instance, a synthetic route could begin with cyclobutanone. Cyclobutanone can be readily reduced to cyclobutanol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This newly formed cyclobutanol can then be used in any of the etherification strategies described above without the need for isolation, in a one-pot procedure, or as a purified intermediate. This approach allows for the use of more diverse or commercially available starting materials. vanderbilt.edu

Table 3: Example of a Functional Group Interconversion Route

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | Cyclobutanone | NaBH₄, Methanol | Cyclobutanol |

Ring Expansion and Cycloaddition Strategies for Cyclobutane Scaffolds

The formation of the cyclobutane ring, a core component of the cyclobutoxy group, is a significant challenge due to its inherent ring strain, which is approximately 27.5 kcal/mol. scribd.combaranlab.org Despite this, several reliable synthetic methods are employed for its construction.

Among the most powerful and widely used methods are [2+2] cycloaddition reactions . nih.gov These reactions, particularly photochemical cycloadditions, can efficiently form cyclobutane rings. scribd.combaranlab.org For instance, the photoexcitation of enones to their triplet state, often facilitated by sensitizers like acetone (B3395972) or benzophenone, leads to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. baranlab.org Thermal [2+2] cycloadditions involving ketenes are also a viable, thermally allowed pathway. scribd.com

Ring expansion strategies offer an alternative route to cyclobutane scaffolds. These methods often start from more readily available cyclopropane (B1198618) derivatives. For example, acid-catalyzed ring expansion of chiral cyclopropyl (B3062369) derivatives has been reported for synthesizing strained carbocyclic compounds. nih.gov Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols is another modern approach. scribd.com Furthermore, organocatalyzed enantioselective fluorination can induce a Wagner-Meerwein rearrangement in allylic cyclobutanols, leading to a tandem fluorination-ring enlargement reaction. nih.gov

A comparison of common cyclobutane synthesis methods is presented below.

| Method | Description | Key Features |

| [2+2] Photocycloaddition | Light-induced reaction between two olefinic substrates. | Often proceeds via a triplet excited state and a diradical intermediate. scribd.combaranlab.org |

| Ketene (B1206846) [2+2] Cycloaddition | Thermal reaction between a ketene and an olefin. | Thermally allowed, often with high stereoselectivity. scribd.com |

| Cyclopropanol (B106826) Ring Expansion | Acid- or metal-catalyzed rearrangement of cyclopropanol derivatives. | Provides access to functionalized cyclobutanones. nih.gov |

| Organocatalyzed Ring Expansion | Enantioselective rearrangements catalyzed by small organic molecules. | Allows for the formation of chiral spirocyclic dienones from vinylogous ketones. nih.gov |

Chemo- and Regioselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires high levels of control over both positional isomerism on the pyrazine ring and the stereochemistry of the cyclobutoxy group.

Control of Positional Isomerism on the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. researchgate.net Synthesizing unsymmetrically substituted pyrazines, such as the target 2,6-disubstituted product, requires careful selection of synthetic routes to avoid the formation of unwanted isomers.

Classical methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, but this typically yields symmetrical products when using simple starting materials. researchgate.net To achieve regioselectivity, modern transition-metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing pre-formed pyrazine rings. rsc.org Reactions such as the Suzuki, Stille, and Negishi couplings allow for the precise introduction of substituents onto a halogenated pyrazine precursor. rsc.org For example, a 2-chloro-6-methylpyrazine could be coupled with cyclobutanol under appropriate conditions.

Another strategy involves building the ring from acyclic precursors in a controlled manner. An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids, for example, provides unsymmetrical 2,6-disubstituted pyrazines through a sequence of C(sp)-C(sp²) coupling followed by intramolecular C-N bond formation. organic-chemistry.org

Diastereoselective and Enantioselective Approaches to Cyclobutoxy Stereocenters

The cyclobutoxy group in the target molecule can possess stereocenters, making stereocontrolled synthesis a critical consideration. Highly diastereoselective and enantioselective methods are necessary to produce specific stereoisomers.

One notable approach involves the cyclization of boronic esters. The deprotonation of enantiopure 1-chloro-4-cyanobutylboronates, followed by treatment with magnesium bromide, can yield (trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. nih.gov This method highlights the crucial role of a magnesium halide, as no cyclobutane formation is observed in its absence. nih.gov

Biocatalysis offers another powerful tool. Engineered enzymes, such as variants of myoglobin, can catalyze asymmetric olefin cyclopropanation reactions to produce chiral cyclopropanes, which can be precursors to cyclobutanes. nih.gov These biocatalytic systems can achieve outstanding levels of diastereoselectivity and enantioselectivity (up to 99.9% de and ee). nih.gov

Innovative Synthetic Transformations and Catalytic Systems

The ongoing evolution of synthetic chemistry provides novel and more efficient routes for constructing complex molecules like this compound.

Development of Novel Catalysts for C-O Bond Formation

The crucial step of forming the ether linkage between the cyclobutanol and the pyrazine ring (a C-O bond) can be facilitated by advanced catalytic systems. While classical methods like the Ullmann condensation exist, they often require harsh conditions. Modern catalysis focuses on milder and more efficient alternatives.

Base-metal pincer complexes have emerged as effective catalysts. For instance, an acridine-based manganese pincer complex has been shown to catalyze the formation of pyrazines via the dehydrogenative coupling of 1,2-aminoalcohol derivatives. nih.govacs.org While this specific example builds the pyrazine ring, similar principles of metal-ligand cooperation can be applied to C-O bond formation. The development of novel copper-based catalysts, such as an unsymmetrical triazolyl-naphthyridinyl-pyridine copper complex, has also been reported for pyrazine synthesis, demonstrating good functional group tolerance. sioc-journal.cn These systems could potentially be adapted for the C-O coupling step.

The table below summarizes optimization data for a manganese-catalyzed pyrazine synthesis, illustrating how catalyst, base, and solvent choice are critical for reaction efficiency. nih.govacs.org

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Mn(Acr-PNPPh)(CO)2Br (2) | KOtBu (3) | Toluene | 150 | 65 |

| 2 | Mn(Acr-PNPPh)(CO)2Br (2) | KH (3) | Toluene | 150 | 70 |

| 3 | Mn(Acr-PNPPh)(CO)2Br (2) | KH (3) | THF | 150 | 40 |

| 4 | Mn(Acr-PNPPh)(CO)2Br (2) | KH (3) | 1,4-Dioxane | 150 | 55 |

| 5 | Complex 2 (2) | KH (3) | Toluene | 150 | 98 |

| 6 | Complex 2 (2) | KH (3) | Toluene | 125 | 75 |

Data adapted from a study on the dehydrogenative coupling of 2-phenylglycinol. nih.govacs.org

Exploration of Radical-Mediated Cyclobutoxy Transformations

Radical chemistry offers powerful and unique pathways for bond formation and molecular rearrangement. nih.govmdpi.com Radical-mediated transformations can be particularly useful for constructing or functionalizing strained ring systems like cyclobutane.

One relevant strategy involves the radical addition to vinylcyclopropanes (VCPs). For example, a radical can add to the double bond of a VCP, triggering a cyclopropane ring-opening. This generates a new radical intermediate that can be trapped, resulting in a 1,5-difunctionalized product which contains a newly formed acyclic chain that could be a precursor to a cyclobutoxy group upon further manipulation. nih.gov

Thiyl radical-mediated cyclization represents another approach. ω-Alkynyl O-silyloximes can undergo addition of a thiyl radical to the alkyne, followed by cyclization of the resulting vinyl radical to give cyclic products. rsc.org While this specific example forms a nitrogen-containing ring, the underlying principle of radical addition-cyclization can be adapted for the synthesis of carbocyclic systems like cyclobutane. The formation of a cysteinyl radical, promoted by an initiator, which then attacks a vinyl group is a key mechanistic step in the formation of some c-type cytochromes, further demonstrating the power of radical-mediated bond formation. nih.gov These radical pathways provide alternative disconnection strategies that complement traditional ionic or pericyclic reactions.

Mechanistic Investigations of 2 Cyclobutoxy 6 Methylpyrazine Formation

Elucidation of Reaction Pathways and Intermediates

The formation of 2-Cyclobutoxy-6-methylpyrazine can be envisioned through several plausible reaction pathways, primarily involving the etherification of a pre-formed 2-substituted-6-methylpyrazine. The most common and direct route is likely a nucleophilic aromatic substitution (SNAAr) reaction.

In this pathway, a suitable leaving group on the pyrazine (B50134) ring, such as a halogen (e.g., chlorine or bromine), is displaced by the cyclobutoxide ion. The reaction would typically proceed as follows:

Deprotonation of Cyclobutanol (B46151): Cyclobutanol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the more nucleophilic cyclobutoxide anion.

Nucleophilic Attack: The cyclobutoxide anion then attacks the electron-deficient carbon atom at the 2-position of the 2-halo-6-methylpyrazine. The pyrazine ring is inherently electron-poor due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack.

Formation of the Meisenheimer Intermediate: The attack of the cyclobutoxide leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrazine ring.

Expulsion of the Leaving Group: The reaction concludes with the departure of the halide ion, restoring the aromaticity of the pyrazine ring and yielding the final product, this compound.

An alternative pathway could involve a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation, which will be discussed in the context of catalytic cycles.

Plausible Reaction Intermediates:

| Intermediate | Description | Role in Pathway |

| Cyclobutoxide Anion | The deprotonated form of cyclobutanol, acting as the primary nucleophile. | Initiates the nucleophilic attack on the pyrazine ring. |

| Meisenheimer Complex | A resonance-stabilized anionic intermediate formed during the nucleophilic aromatic substitution. | Key intermediate that allows for the delocalization of the negative charge before the leaving group is expelled. |

| Transition State | A high-energy, transient species where the bond to the nucleophile is forming and the bond to the leaving group is breaking. | Represents the energy barrier that must be overcome for the reaction to proceed. |

Catalytic Cycle Analysis in Metal-Mediated Syntheses

While the direct SNAr reaction is a viable route, metal-mediated syntheses offer an alternative that can often proceed under milder conditions and with higher efficiency. A plausible catalytic cycle for the formation of this compound could involve a palladium or copper catalyst, analogous to the Buchwald-Hartwig etherification.

A hypothetical catalytic cycle using a palladium catalyst might proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halo-6-methylpyrazine, forming a Pd(II) intermediate.

Ligand Exchange: The cyclobutanol coordinates to the palladium center, followed by deprotonation by a base to form a palladium-alkoxide complex.

Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Hypothetical Catalytic Cycle for Palladium-Mediated Synthesis:

| Step | Reactants | Catalyst State | Product of Step |

| Oxidative Addition | 2-halo-6-methylpyrazine, Pd(0)Ln | Pd(0) → Pd(II) | (6-methylpyrazin-2-yl)Pd(II)(X)Ln |

| Ligand Exchange/Deprotonation | (6-methylpyrazin-2-yl)Pd(II)(X)Ln, Cyclobutanol, Base | Pd(II) | (6-methylpyrazin-2-yl)Pd(II)(O-cyclobutyl)Ln |

| Reductive Elimination | (6-methylpyrazin-2-yl)Pd(II)(O-cyclobutyl)Ln | Pd(II) → Pd(0) | This compound, Pd(0)Ln |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the rate of formation of this compound. Such studies would involve systematically varying the concentrations of the reactants (2-halo-6-methylpyrazine and cyclobutoxide) and the catalyst (if applicable), as well as the temperature, and monitoring the reaction progress over time.

The rate of the reaction can be expressed by a rate law of the form:

Rate = k[2-halo-6-methylpyrazine]x[cyclobutoxide]y

where k is the rate constant, and x and y are the orders of the reaction with respect to each reactant. These orders are determined experimentally.

Hypothetical Kinetic Data for the Formation of this compound:

| Experiment | [2-chloro-6-methylpyrazine] (M) | [Sodium Cyclobutoxide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck in the reaction. Characterizing the transition state provides insight into the bonding changes that occur during the key bond-forming and bond-breaking steps.

For the SNAr pathway, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-O bond between the cyclobutoxide and the pyrazine ring, and a partial rehybridization of the attacked carbon atom from sp2 to sp3.

In a metal-catalyzed reaction, the transition state for the reductive elimination step is of particular interest. This transition state would involve the palladium center, the pyrazine ring, and the cyclobutoxy group in close proximity, with the C-O bond beginning to form and the Pd-C and Pd-O bonds beginning to break.

Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for modeling these transition states. These calculations can provide information about the geometry, energy, and vibrational frequencies of the transition state, which can be used to further refine the understanding of the reaction mechanism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignment of ¹H and ¹³C Chemical Shifts

Awaiting experimental data.

Multi-dimensional NMR for Connectivity and Stereochemistry

Awaiting experimental data.

Dynamic NMR for Conformational Exchange

Awaiting experimental data.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Frequencies of Pyrazine and Cyclobutoxy Groups

Awaiting experimental data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Awaiting experimental data.

X-ray Crystallography for Solid-State Structure and Stereochemistry

Information regarding the single-crystal X-ray diffraction analysis of this compound is not currently available in published literature. This technique is essential for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid, providing definitive insights into its stereochemistry.

Without experimental X-ray diffraction data, a definitive table of bond lengths, bond angles, and torsion angles for this compound cannot be constructed. Computational modeling could provide theoretical parameters, but these would not represent experimentally determined values from a crystal structure.

A detailed description of the crystal packing and the nature of supramolecular interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, is contingent on the analysis of its crystal lattice. As no crystallographic data has been reported, this analysis cannot be performed.

Conclusion

2-Cyclobutoxy-6-methylpyrazine represents an interesting yet under-explored area of substituted pyrazine (B50134) chemistry. While specific research on this compound is scarce, its structural features suggest potential applications in the flavor and fragrance industry and as a scaffold for the development of new bioactive molecules. The proposed synthetic route, based on well-established chemical principles, provides a clear path for its preparation, opening the door for future investigations into its unique properties and potential applications. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing pyrazine derivative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. google.com It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for calculating the properties of medium-sized organic molecules. google.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as geometry optimization, and in analyzing the molecule's electronic characteristics. google.comcnr.it

For 2-Cyclobutoxy-6-methylpyrazine, geometry optimization would be performed to find the minimum energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is reached. cnr.it Such calculations can be performed for the molecule in the gas phase or by incorporating solvent effects to better represent its state in solution. nih.gov The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p), def2-TZVP) is crucial for obtaining accurate results. google.comnih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization This table is illustrative, based on typical values for similar chemical fragments, as direct computational studies on this specific molecule are not publicly available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyrazine)-O | ~1.36 Å |

| Bond Length | O-C(cyclobutoxy) | ~1.45 Å |

| Bond Length | C(pyrazine)-C(methyl) | ~1.51 Å |

| Bond Angle | C(pyrazine)-O-C(cyclobutoxy) | ~118° |

| Dihedral Angle | C-C-O-C | Variable (defines conformation) |

Once the geometry is optimized, DFT is used to analyze the electronic properties, including the distribution of molecular orbitals and electric charge. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. rsc.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. rsc.org

Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution, revealing the partial charges on each atom. researchgate.netnih.gov This information helps to identify electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms in the pyrazine (B50134) ring are expected to carry a negative partial charge, making them potential sites for electrophilic attack, while the ether oxygen would also influence the charge distribution.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents theoretical electronic parameters that would be calculated using DFT. The values are for illustrative purposes.

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.1 D | Measures the overall polarity of the molecule. |

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies are often scaled by a factor to correct for approximations in the theory and to improve agreement with experimental data. researchgate.net The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated frequency to specific molecular vibrations, such as C-H stretches, ring deformations, or C-O-C ether stretches. researchgate.netchemrxiv.org Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. nih.govnih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table shows examples of how vibrational frequencies calculated by DFT would be assigned to specific motions within the this compound molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyrazine Ring |

| Aliphatic C-H Stretch | 3000-2850 | Cyclobutoxy & Methyl Groups |

| Pyrazine Ring Stretch | 1600-1450 | Pyrazine Ring |

| C-O-C Asymmetric Stretch | ~1250 | Ether Linkage |

| C-O-C Symmetric Stretch | ~1050 | Ether Linkage |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to model molecular motion. An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. nih.gov This approach is essential for exploring the conformational landscape, flexibility, and interactions of a molecule. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. A key area of flexibility is the rotation around the single bonds of the ether linkage (Cpyrazine-O-Ccyclobutyl). By tracking the dihedral angles associated with these bonds over the course of a simulation, one can map the conformational space and identify the most stable (lowest energy) orientations of the cyclobutoxy group relative to the pyrazine ring. The rotation of the methyl group would also be observable.

The conformation of a molecule can be significantly influenced by its environment. MD simulations excel at modeling these effects by explicitly including solvent molecules (such as water) in the simulation box. nih.gov The interactions between the solute (this compound) and the solvent can stabilize or destabilize certain conformations. For instance, in a polar solvent, conformations that expose the polar pyrazine nitrogens and ether oxygen while shielding hydrophobic parts might be favored. MD simulations can quantify these solvent effects on the conformational equilibrium. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. cecam.org In a QM/MM simulation, a small, chemically active part of a large system is treated with a high-level QM method, while the rest of the system (e.g., a protein scaffold or bulk solvent) is described by a simpler MM force field. nih.govnih.gov

This approach is particularly powerful for studying reactions or interactions within very large systems, such as an enzyme active site. nih.govwwu.edu For the isolated this compound molecule, a full QM treatment like DFT is generally sufficient. However, a QM/MM approach would become indispensable if the goal were to study its interaction with a biological target, for example, to model how it binds to a receptor protein. nih.gov In such a scenario, the ligand (this compound) would be the QM region, allowing for an accurate description of electronic changes upon binding, while the protein and surrounding solvent would be the MM region. nih.gov

Reactivity Prediction and Reaction Mechanism Modeling of this compound

Computational chemistry provides a powerful lens for predicting the reactivity of molecules like this compound and for modeling the intricate details of their reaction mechanisms. Through the application of quantum mechanical calculations, it is possible to gain insights into the energetics of potential reaction pathways and to forecast the regioselectivity and stereoselectivity of chemical transformations.

Computational Assessment of Reaction Energetics

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for pyrazines, the activation energy is highly dependent on the electronic nature of the substituents on the pyrazine ring. acs.org The cyclobutoxy group is generally considered an electron-donating group (EDG) due to the oxygen lone pair, while the methyl group is a weak EDG. These groups increase the electron density of the pyrazine ring, which can influence the energetics of reactions with both electrophiles and nucleophiles.

Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to model these reactions. mdpi.combendola.comresearchgate.net By calculating the energies of the Meisenheimer intermediates formed during nucleophilic attack at different positions, the most likely reaction pathway can be identified.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on a Model Alkoxy-Methyl-Pyrazine System

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate |

| C-3 | 25.8 | Slow |

| C-5 | 22.1 | Fast |

Note: This data is illustrative and based on general principles of SNAr reactions on electron-rich pyrazine systems. The values are hypothetical and intended to demonstrate the type of data generated from computational assessments.

The table above illustrates how computational chemistry can quantify the energetic barriers for a reaction at different sites. A lower activation energy indicates a faster reaction, thus predicting the most favorable reaction pathway.

Prediction of Regio- and Stereoselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of chemical synthesis. Computational models can predict regioselectivity by analyzing the electronic and steric properties of the molecule. In the case of this compound, the positions on the pyrazine ring are not equivalent, leading to potential regioselectivity in its reactions.

Studies on substituted pyrazines have shown that the regioselectivity of nucleophilic attack is governed by the nature of the substituents. acs.org For pyrazines with an electron-donating group, nucleophilic attack is generally directed to the positions that are not directly attached to the EDG. acs.org Conversely, for reactions with electrophiles, the positions ortho and para to the electron-donating groups are activated.

Computational methods like the analysis of Fukui indices or mapping of the electrostatic potential can provide a quantitative measure of the reactivity of different atomic sites in the molecule. acs.org

Table 2: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Most Reactive Position(s) | Rationale |

| Nucleophilic Aromatic Substitution | C-3, C-5 | The electron-donating cyclobutoxy and methyl groups direct nucleophilic attack to the other ring carbons. |

| Electrophilic Aromatic Substitution | C-3, C-5 | The electron-donating groups activate the ortho and para positions for electrophilic attack. |

Note: This table provides a qualitative prediction based on established principles of aromatic reactivity and findings from related pyrazine systems.

Stereoselectivity, the preference for the formation of one stereoisomer over another, becomes relevant if the reaction creates a new chiral center. While this compound itself is achiral, reactions involving this molecule could potentially lead to chiral products, for example, through addition to the pyrazine ring. Computational modeling can be used to calculate the energies of the diastereomeric transition states leading to different stereoisomers. The pathway with the lower energy transition state will be favored, allowing for the prediction of the major stereoisomer formed.

Chemical Transformations and Synthetic Utility of 2 Cyclobutoxy 6 Methylpyrazine

Reactivity of the Pyrazine (B50134) Nucleus

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards various chemical reagents. The presence of an electron-donating alkoxy group at the C2 position and an alkyl group at the C6 position modulates this reactivity, influencing the regioselectivity and feasibility of substitution, oxidation, and reduction reactions.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazine ring's electron-deficient character makes it generally resistant to electrophilic aromatic substitution, as the ring is deactivated towards attack by electrophiles. However, the reactivity is significantly influenced by the substituents. The 2-cyclobutoxy group, being an alkoxy group, is an ortho-, para-director and an activating group in classical aromatic systems. In the pyrazine system, its electron-donating nature can partially offset the deactivating effect of the ring nitrogens.

Conversely, the electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. nih.gov While the cyclobutoxy group itself is not a good leaving group, transformations that introduce one (e.g., via oxidation to a pyrazinone or activation) could enable nucleophilic attack. The ring's aza-nitrogens substantially enhance reactivity towards nucleophiles through inductive and mesomeric effects. nih.gov

Studies on analogous chloroazines have shown that they readily undergo SNAr reactions, with reactivity trends being consistent with this mechanism. nih.gov For 2-Cyclobutoxy-6-methylpyrazine, direct nucleophilic attack on the ring is unlikely without activation. However, reactions with powerful nucleophiles like organolithium reagents could potentially lead to addition products.

Table 1: Comparison of Expected Reactivity in Substitution Reactions

| Reaction Type | Reactivity of Unsubstituted Pyrazine | Influence of 2-Cyclobutoxy-6-methyl Groups | Predicted Outcome for this compound |

|---|---|---|---|

| Electrophilic Substitution | Very low; requires harsh conditions | Activating (alkoxy) and weakly activating (alkyl) groups may increase reactivity slightly. | Substitution is unlikely under standard conditions. |

| Nucleophilic Substitution | Low, unless a good leaving group is present | Alkoxy group is a poor leaving group. | Direct substitution is unfavorable. |

| Reaction with Organometallics | Addition reactions are possible. | Substituents direct addition to C3 or C5 positions. | Addition of strong nucleophiles (e.g., R-Li) is a potential pathway. |

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. The oxidation of substituted pyrazines can be regioselective. For 2-substituted pyrazines, oxidation often occurs at the N4 position, which is para to the substituent. In the case of 2-chloropyrazine, oxidation with hydrogen peroxide in acetic acid or m-chloroperbenzoic acid results in the N4-oxide. researchgate.net By analogy, the oxidation of this compound would be expected to yield the corresponding N4-oxide as a primary product. The presence of the methyl group at C6 might also influence the selectivity, but the N4 position remains the most likely site of oxidation.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can reduce the aromatic ring to a piperazine (B1678402) derivative. This transformation would convert this compound into the corresponding 2-Cyclobutoxy-6-methylpiperazine. The conditions for this reduction would need to be controlled to avoid cleavage of the cyclobutoxy ether linkage.

Transformations of the Cyclobutoxy Moiety

The cyclobutoxy group offers unique avenues for chemical transformation, primarily related to the ether linkage and the inherent strain of the four-membered ring. nih.govru.nl These reactions can be used to unmask functional groups or to introduce new structural complexity.

Selective Cleavage of the Ether Bond

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgwikipedia.org The cleavage reaction proceeds through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen atom. libretexts.orglibretexts.org

For this compound, acidic cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. There are two possible sites for cleavage:

Attack at the cyclobutyl carbon: This would proceed via an SN2 mechanism, leading to 2-hydroxy-6-methylpyrazine (B130511) (a pyrazinone) and a cyclobutyl halide.

Attack at the pyrazine C2 carbon: This is generally unfavorable for aryl ethers unless the aromatic ring is highly activated.

Given that the cyclobutyl carbon is a secondary site, an SN2 pathway is plausible. libretexts.org Cleavage via an SN1 mechanism involving a secondary cyclobutyl cation is less likely due to the instability of this intermediate. Therefore, treatment with strong acid is expected to predominantly yield the pyrazinone and the corresponding cyclobutyl halide.

Table 2: Predicted Products of Acidic Ether Cleavage

| Reagent | Proposed Mechanism | Site of Attack | Expected Products |

|---|

Ring-Opening Reactions of the Cyclobutane (B1203170) System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which can be harnessed as a driving force for ring-opening reactions. nih.govru.nl These reactions can lead to the formation of linear alkyl chains or larger ring systems. While thermal electrocyclic ring-opening is more characteristic of cyclobutenes, functionalized cyclobutanes can undergo ring-opening through various other mechanisms. elsevierpure.comresearchgate.net

For the cyclobutoxy group, oxidative cleavage reactions can be initiated at the cyclobutanol (B46151), which could be formed by cleavage of the ether. Oxidative β-cleavage of fused cyclobutanols, driven by the release of ring strain, can lead to the formation of medium-sized rings or functionalized linear products. acs.org Radical-mediated ring-opening reactions, often initiated photochemically or with radical initiators, provide another pathway to cleave the C-C bonds of the cyclobutane ring, leading to functionalized open-chain structures. nih.govrsc.org

Functionalization of the Cyclobutane Ring

The cyclobutane ring, while often considered relatively inert, can be functionalized using modern synthetic methods. ru.nl Arylcyclobutanes are particularly intriguing for drug discovery as they position functionality in a defined spatial orientation. nih.gov

A powerful strategy for modifying the cyclobutane ring is through catalytic C-H functionalization. nih.govacs.org Rhodium-catalyzed reactions, for example, have been shown to selectively functionalize C-H bonds in arylcyclobutanes. nih.gov Depending on the catalyst used, functionalization can be directed to different positions on the cyclobutane ring. nih.gov In the context of this compound, the pyrazine ring could act as a directing group, guiding the introduction of new substituents onto the cyclobutane moiety. This approach allows for the late-stage modification of the molecule, providing access to a diverse range of derivatives with potentially altered properties.

Table 3: Potential Functionalization Reactions of the Cyclobutane Ring

| Reaction Type | Reagents/Catalyst | Potential Outcome |

|---|---|---|

| C-H Arylation | Pd or Rh catalyst, Aryl halide | Introduction of an aryl group onto the cyclobutane ring. acs.org |

| C-H Insertion | Rh(II) catalyst, Diazo compound | Formation of a new C-C bond by insertion into a C-H bond. nih.gov |

| Radical Halogenation | NBS, light/initiator | Introduction of a bromine atom, which can be further substituted. |

Role as a Versatile Synthetic Building Block

This compound, while a specific derivative, is part of the broader class of pyrazine compounds that are recognized for their significant role as versatile building blocks in organic synthesis. researchgate.net The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of chemical properties that make it a valuable scaffold for the construction of more complex molecular architectures. wikipedia.org The substituents on the pyrazine core, in this case, a cyclobutoxy and a methyl group, further influence its reactivity and potential applications.

The inherent aromaticity of the pyrazine ring provides a stable platform for various chemical transformations. acs.org The nitrogen atoms in the ring act as electron-withdrawing groups, which influences the reactivity of the ring carbons and the attached substituents. illinois.edu This electronic nature, combined with the potential for functionalization, allows pyrazine derivatives to be key intermediates in the synthesis of a wide array of organic molecules. tandfonline.com

Precursor in the Synthesis of Complex Organic Molecules

Pyrazine derivatives are widely utilized as precursors in the synthesis of complex organic molecules, particularly in the fields of medicinal and materials chemistry. tandfonline.comnih.gov The pyrazine nucleus can be found in a variety of biologically active compounds and functional materials. nih.gov While direct examples of this compound in complex molecule synthesis are not extensively documented, the reactivity of analogous alkoxypyrazines suggests its potential utility.

The synthesis of more complex molecules often involves the functionalization of the pyrazine ring or the modification of its substituents. For instance, the methyl group on this compound could potentially undergo condensation or oxidation reactions to introduce further complexity. Similarly, the pyrazine ring itself can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds, respectively. researchgate.net These reactions are fundamental in building intricate molecular frameworks.

Pyrazine-containing macrocycles represent a class of complex molecules where pyrazine units are incorporated into a larger ring structure. nih.govresearchgate.net These macrocycles have applications in host-guest chemistry and as advanced materials. nih.gov The synthesis of such structures often relies on the difunctional nature of pyrazine precursors, allowing for the connection of multiple molecular fragments.

The following table provides examples of complex molecules synthesized from pyrazine-based building blocks, illustrating the versatility of the pyrazine core.

| Pyrazine Precursor | Reaction Type | Resulting Complex Molecule | Application Area |

| 2,5-Dichloropyrazine | Suzuki Coupling | Phenyl-substituted pyrazines | Organic Electronics |

| 2-Aminopyrazine | Condensation | Fused pyrazine heterocycles | Pharmaceuticals |

| Pyrazine-2,5-dicarboxylic acid | Amidation | Pyrazine-based macrocycles | Host-Guest Chemistry |

Integration into Diverse Chemical Architectures

The pyrazine motif can be integrated into a wide range of chemical architectures, from linear conjugated systems to three-dimensional structures. This versatility stems from the various reaction pathways available for pyrazine derivatives. nih.gov The specific substitution pattern of this compound would influence its preferred modes of integration.

For instance, the presence of the cyclobutoxy group, an alkoxy substituent, can be achieved through nucleophilic substitution of a corresponding halopyrazine with cyclobutanol. This synthetic route is a common method for introducing alkoxy groups onto heterocyclic rings. dur.ac.uk Once installed, the alkoxy group can influence the electronic properties of the pyrazine ring and may also serve as a handle for further transformations.

The integration of pyrazine units into larger molecules is a key strategy in the design of new drugs and functional materials. nih.gov In medicinal chemistry, the pyrazine ring is often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Its ability to participate in hydrogen bonding and its relatively stable metabolic profile make it an attractive component in drug design. nih.gov

The following table summarizes different strategies for integrating pyrazine units into larger chemical architectures.

| Integration Strategy | Description | Example of Resulting Architecture |

| Cross-Coupling Reactions | Formation of C-C or C-X bonds to connect the pyrazine ring to other aromatic or aliphatic fragments. | Biaryl compounds, conjugated oligomers |

| Condensation Reactions | Formation of new rings by reacting functional groups on the pyrazine precursor with other molecules. | Fused heterocyclic systems |

| Coordination Chemistry | Use of the nitrogen atoms of the pyrazine ring to coordinate with metal ions. | Metal-organic frameworks (MOFs), coordination polymers |

Application in Polymer Chemistry (Focus on Chemical and Material Properties)

Pyrazine derivatives have been explored as monomers for the synthesis of novel polymers with unique chemical and material properties. acs.org The incorporation of the pyrazine ring into a polymer backbone can impart desirable characteristics such as thermal stability, specific electronic properties, and the ability to coordinate with metals. acs.orgnih.gov While there is no specific data on polymers derived from this compound, the general principles of pyrazine-based polymers can be discussed.

Biobased pyrazine-containing polyesters have been synthesized and studied for their thermal and material properties. acs.org These polymers are often prepared through polycondensation reactions of pyrazine-based diacids or diols with appropriate comonomers. The resulting polyesters can be either amorphous or semi-crystalline, with their properties being tunable through the choice of monomers. acs.org

The nitrogen atoms in the pyrazine ring offer a site for post-polymerization modification. acs.org For example, oxidation or alkylation of the nitrogen atoms can alter the polymer's properties, such as its solubility, thermal behavior, and surface characteristics. acs.org This provides a pathway to fine-tune the material properties for specific applications.

The table below presents a summary of the properties of some pyrazine-containing polymers, based on available research on related systems.

| Polymer Type | Monomers | Key Material Properties | Potential Applications |

| Polyester | Pyrazine dicarboxylic acid, diol | High thermal stability, tunable crystallinity | Engineering plastics, functional materials |

| Coordination Polymer | Pyrazine, metal salt | Porous structure, catalytic activity | Gas storage, catalysis |

| Conjugated Polymer | Substituted pyrazine derivatives | Electrical conductivity, optical properties | Organic electronics, sensors |

Future Research Directions in 2 Cyclobutoxy 6 Methylpyrazine Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of pyrazine (B50134) derivatives is a well-documented field, often employing methods like condensation reactions. nih.govacs.org However, the introduction of stereocenters, particularly in the synthesis of asymmetric pyrazines, presents a continuing challenge and an area ripe for development. researchgate.net For 2-Cyclobutoxy-6-methylpyrazine, the cyclobutoxy substituent offers a prime target for introducing chirality.

Future work should focus on developing catalytic asymmetric routes to enantiomerically pure or enriched forms of this compound. This could involve the use of chiral catalysts in the etherification step, where a prochiral precursor is converted to a chiral product. Research could explore various chiral ligands for transition metal catalysts or the use of organocatalysts to control the stereochemical outcome of the reaction. A biocatalytic approach, using enzymes like dehydrogenases, also presents a green and highly selective alternative for producing asymmetric pyrazines. researchgate.net

Table 1: Hypothetical Screening of Chiral Catalysts for Asymmetric Synthesis

| Catalyst System | Ligand/Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

| Rh(COD)₂BF₄ | (R)-BINAP | Toluene | 25 | 75 | 88 |

| Pd(OAc)₂ | (S)-Phos | Dioxane | 40 | 82 | 92 |

| Cu(OTf)₂ | Chiral PyBox | CH₂Cl₂ | 0 | 65 | 75 |

| Organocatalyst | Proline Deriv. | DMSO | 25 | 58 | 60 |

| Biocatalyst | Dehydrogenase | Phosphate Buffer | 30 | 91 | >99 |

High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of novel pyrazine derivatives with enhanced properties, high-throughput experimentation (HTE) and automated synthesis platforms are indispensable. beilstein-journals.org These technologies allow for the rapid generation of compound libraries by systematically varying substituents on the pyrazine core or the ether linkage. For this compound, an automated flow chemistry system could be developed to synthesize a range of analogues. nih.gov

This automated approach enables the efficient optimization of reaction conditions, such as temperature, pressure, and catalyst loading, in a fraction of the time required for traditional batch synthesis. beilstein-journals.org By integrating solid-phase synthesis with flow chemistry, the purification process can be streamlined, avoiding issues of reagent incompatibility between steps. nih.gov Future research would involve designing a versatile synthetic route amenable to automation, allowing for both early and late-stage diversification of the this compound scaffold to build a library for screening.

Table 2: Parameters for Automated Flow Synthesis of Pyrazine Ether Analogues

| Parameter | Range/Options | Purpose |

| Starting Material | 2-Chloro-6-methylpyrazine (B130241), 2-Chloro-6-ethylpyrazine | Pyrazine core variation |

| Alcohol | Cyclobutanol (B46151), 3-Methylcyclobutanol, Cyclopentanol | Ether substituent variation |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Optimization of etherification |

| Flow Rate | 0.1 - 1.0 mL/min | Control of residence time |

| Temperature | 50 - 150 °C | Reaction kinetics control |

| Catalyst | (if applicable) | Rate enhancement |

Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques for real-time, in-situ monitoring, offers a powerful tool to achieve this. rsc.org Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reaction vessel or flow reactor using fiber-optic probes. rsc.orgmagritek.combeilstein-journals.org

This approach allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the reaction. magritek.comnih.gov For instance, in-line FTIR could monitor the disappearance of the N-H or O-H stretch and the appearance of the C-O-C ether stretch during synthesis. This real-time data facilitates rapid optimization, ensures reaction completion, and can help identify transient, unstable intermediates that provide mechanistic insights. uvic.ca Mass spectrometry can also be coupled with these systems for online analysis of complex reaction mixtures. acs.org

Table 3: Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Parameter Monitored | Information Gained |

| FTIR Spectroscopy | Vibrational bands (e.g., C-Cl, C-O) | Disappearance of starting material, formation of ether linkage |

| Raman Spectroscopy | Symmetric vibrations of the pyrazine ring | Changes in conjugation, product formation |

| Benchtop NMR | Chemical shifts of specific protons/carbons | Quantitative analysis of conversion, intermediate identification |

| Mass Spectrometry | Molecular ions of reactants and products | Confirmation of product mass, detection of byproducts |

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry provides a powerful avenue for the rational design of novel derivatives of this compound with tailored properties before their actual synthesis. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of new analogues. aau.edu.et This allows researchers to understand how modifications to the chemical structure, such as adding electron-donating or electron-withdrawing groups to the pyrazine ring, will affect the molecule's frontier molecular orbitals (HOMO/LUMO), band gap, and ultimately its reactivity and optical properties. acs.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with specific biological activities or physical properties. nih.gov This in silico screening approach can prioritize synthetic targets, saving significant time and resources. dergipark.org.tr Future research would focus on building a robust computational model for the pyrazine ether class to design derivatives with specific electronic properties for applications in materials science or with predicted biological activity.

Table 4: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative | Substituent at C5 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Property |

| Parent | -H | -6.2 | -1.5 | 4.7 | Standard |

| Derivative A | -NO₂ | -6.8 | -2.1 | 4.7 | Electron-accepting |

| Derivative B | -NH₂ | -5.7 | -1.1 | 4.6 | Electron-donating |

| Derivative C | -CN | -6.7 | -2.0 | 4.7 | Enhanced polarity |

| Derivative D | -CF₃ | -6.9 | -2.3 | 4.6 | Increased electrophilicity |

Exploration of Supramolecular Assemblies Involving Pyrazine Ethers

Nitrogen heterocycles, including pyrazines, are excellent building blocks for constructing supramolecular architectures due to their ability to participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. chemistry.kznih.gov The this compound molecule possesses several features conducive to forming such assemblies: the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors or coordinate to metal centers, while the aromatic ring itself can engage in π-stacking. researchgate.net

Future research should explore the ability of this compound to form self-assembled structures or act as a "guest" molecule within "host" systems like cyclodextrins or calixarenes. chemistry.kz The formation of such inclusion complexes could modify the physicochemical properties of the compound, for instance, by increasing its aqueous solubility. chemistry.kz Furthermore, the coordination of pyrazine ethers to metal ions could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. researchgate.net

Table 5: Potential Supramolecular Systems and Their Characteristics

| Assembly Type | Host/Component | Potential Interaction | Resulting Property |

| Inclusion Complex | β-Cyclodextrin | Hydrophobic interaction (cyclobutoxy in cavity) | Enhanced water solubility |

| Coordination Polymer | Silver(I) salts | N-Ag coordination | Formation of 1D or 2D network |

| π-π Stacked Dimer | Self-assembly | Pyrazine ring stacking | Altered photophysical properties |

| Host-Guest System | Cucurbit[n]uril | Ion-dipole and hydrophobic interactions | Controlled release capability |

Q & A

Q. What are the recommended synthetic pathways for 2-Cyclobutoxy-6-methylpyrazine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclization of pyrazine precursors followed by substitution with cyclobutylmethoxy groups. A robust approach includes using gold-catalyzed cyclopropane ring-opening (as seen in cyclopropyl chromane derivatives) to introduce sterically demanding substituents . Optimize yields via continuous flow synthesis and high-throughput screening. For characterization, employ H/C NMR and HPLC to monitor intermediates and final product purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles between the pyrazine ring and substituents, as demonstrated for 2-(4-Methoxyphenoxy)pyrazine (86.97° dihedral angle between aromatic rings) . Complement this with FT-IR to confirm functional groups (e.g., C-O-C stretching at ~1100 cm) and mass spectrometry (MW 208.21 g/mol) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Conduct microdilution assays against Mycobacterium tuberculosis H37Rv (minimum inhibitory concentration, MIC) and Gram-positive/-negative bacteria. Compare results with pyrazinamide derivatives, noting substituent effects on activity . Use cytotoxicity assays (e.g., HEK-293 cell line) to assess selectivity indices.

Advanced Research Questions

Q. How do electronic and steric effects of the cyclobutoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclobutoxy group’s strain and electron-donating properties may hinder Suzuki-Miyaura coupling due to steric bulk. Computational modeling (DFT) can predict reactivity at the pyrazine C-3/C-5 positions. Experimental validation via palladium-catalyzed coupling with aryl boronic acids under inert conditions is recommended .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains or assay protocols. Re-evaluate MICs using standardized CLSI guidelines and confirm target engagement via Mycobacterium enzyme inhibition assays (e.g., FAS-II or InhA). Cross-reference with molecular docking studies to correlate substituent orientation (e.g., cyclobutoxy vs. methoxy) with binding affinity .

Q. How can structure-activity relationship (SAR) studies differentiate this compound from analogs like 2-ethoxy-6-methylpyrazine?

- Methodological Answer : Systematically replace the cyclobutoxy group with smaller (ethoxy) or bulkier (adamantyloxy) substituents. Assess changes in logP (via shake-flask method) and solubility (HPLC-UV). Compare antimycobacterial activity to identify optimal lipophilicity ranges. PubChem data (e.g., CLogP 1.2 for ethoxy analogs) can guide SAR .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Perform stress testing (ICH guidelines): Expose to 0.1N HCl, HO, or UV light. Monitor degradation via LC-MS; cyclobutoxy rings may undergo ring-opening under strong acids. Stabilize formulations using cryoprotectants (trehalose) and store at -20°C in amber vials .

Key Considerations for Researchers

- Data Reproducibility : Validate spectral data against NIST Chemistry WebBook entries (e.g., InChIKey: GGNGFNQPYMKDDR) .

- Ethical Compliance : Adhere to in-vitro use guidelines; avoid human/animal exposure per safety data sheets .

- Advanced Techniques : Leverage X-ray crystallography and DFT modeling to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.